2-[[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyrimidine-5-carboxylic acid

Catalog No.
S2999934
CAS No.
2138430-60-9
M.F
C12H17N3O4
M. Wt
267.285
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino...

CAS Number

2138430-60-9

Product Name

2-[[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyrimidine-5-carboxylic acid

IUPAC Name

2-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyrimidine-5-carboxylic acid

Molecular Formula

C12H17N3O4

Molecular Weight

267.285

InChI

InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15(4)7-9-13-5-8(6-14-9)10(16)17/h5-6H,7H2,1-4H3,(H,16,17)

InChI Key

FESKBQBOIWASCZ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N(C)CC1=NC=C(C=N1)C(=O)O

Solubility

not available

2-[[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyrimidine-5-carboxylic acid, also known by its alternative name Boc-Sar-OH, is a chemical compound with the molecular formula C8H15NO4C_8H_{15}NO_4 and a CAS number of 13734-36-6. This compound features a pyrimidine ring substituted with a carboxylic acid and an amino group that is further modified by a tert-butoxycarbonyl (Boc) protective group. The presence of the Boc group enhances the stability and solubility of the compound, making it useful in various chemical applications.

The chemical reactivity of 2-[[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyrimidine-5-carboxylic acid is primarily influenced by its functional groups. Key reactions include:

  • Deprotection Reactions: The Boc group can be removed under acidic conditions, regenerating the amine functionality.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which can be useful in synthesizing derivatives.
  • Amidation: The amino group can participate in nucleophilic acyl substitution reactions, allowing for the formation of amides with various acyl chlorides or anhydrides.

The synthesis of 2-[[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyrimidine-5-carboxylic acid typically involves several steps:

  • Formation of the Pyrimidine Ring: Starting materials containing appropriate carbon and nitrogen sources undergo cyclization reactions to form the pyrimidine scaffold.
  • Introduction of Functional Groups: The amino and carboxylic acid groups are introduced via nucleophilic substitution or coupling reactions.
  • Boc Protection: The amino group is protected using tert-butoxycarbonyl chloride under basic conditions to yield the final product.

This compound has several applications in organic synthesis and medicinal chemistry, including:

  • Building Block in Drug Discovery: Its unique structure makes it a valuable intermediate for synthesizing novel pharmaceutical compounds.
  • Research Reagent: Utilized in biochemical assays to study enzyme mechanisms or protein interactions due to its ability to modify biological targets.
  • Synthesis of Peptides: Acts as a precursor in peptide synthesis where protection of functional groups is essential.

Interaction studies involving 2-[[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyrimidine-5-carboxylic acid focus on its binding affinity to various biological targets. These studies often employ techniques such as:

  • Surface Plasmon Resonance (SPR): To evaluate real-time interactions between the compound and target proteins.
  • Fluorescence Resonance Energy Transfer (FRET): To assess proximity interactions in cellular environments.
  • Molecular Docking Studies: Computational approaches to predict binding modes and affinities towards specific enzymes or receptors.

Similar Compounds

Several compounds share structural similarities with 2-[[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyrimidine-5-carboxylic acid, each offering unique properties:

Compound NameCAS NumberStructural Features
6-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]nicotinic acid365413-11-2Nicotinic acid derivative
1-[Boc]-5-Oxo-piperazine-2-carboxylic acid1246553-28-5Piperazine ring structure
(2S)-1-Hydroxy-2-[[(2S)-4-methyl...66211-28-7Contains piperidine structure

These compounds demonstrate variations in their core structures while maintaining similar functional groups, which may influence their reactivity and biological activity.

XLogP3

0.4

Dates

Modify: 2023-08-17

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